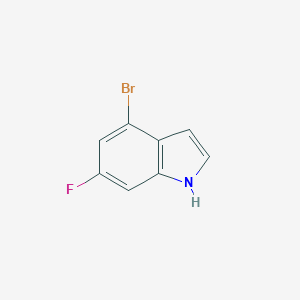

4-bromo-6-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKZSCECYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646235 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-70-7 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-bromo-6-fluoro-1H-indole (CAS No. 885520-70-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-6-fluoro-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via the Leimgruber-Batcho method, and summarizes available spectroscopic data. A key application of this compound as a crucial intermediate in the development of Phosphoinositide 3-kinase (PI3K) inhibitors is highlighted, including a schematic of the relevant signaling pathway. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, particularly in the field of oncology.

Chemical and Physical Properties

This compound is a solid or semi-solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 885520-70-7 | [1] |

| Molecular Formula | C₈H₅BrFN | [2] |

| Molecular Weight | 214.03 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)F)Br | [2] |

| InChI Key | DMOWKZSCECYXSE-UHFFFAOYSA-N | [2] |

| Physical Form | Solid or semi-solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis

The Leimgruber-Batcho indole synthesis is an effective method for preparing this compound.[3][4] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.[3][4]

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

-

In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.

-

Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

-

Heat the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. This will yield 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue.

Step 2: Reductive Cyclization

-

Combine the pyrrolidine derivative from the previous step with Raney nickel (suspended in water) in a mixture of methanol and tetrahydrofuran (1:1).

-

Cool the mixture to 0 °C and slowly add hydrazine monohydrate.

-

Stir the mixture for 5 hours at room temperature.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate to dryness under reduced pressure to afford this compound as a light-colored oil. A reported yield for this synthesis is 37%.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.25 | s | - | 1H | NH |

| 7.20-7.25 | m | - | 1H | Ar-H |

| 7.12 | dd | 2.1, 9.1 | 1H | Ar-H |

| 7.04 | dd | 2.1, 9.1 | 1H | Ar-H |

| 6.57 | app t | 2.7 | 1H | Ar-H |

¹³C NMR, Mass Spectrometry, and IR Spectroscopy

Applications in Drug Discovery

Halogenated indole derivatives are important intermediates in the synthesis of pharmaceuticals. This compound is particularly noted for its use in the preparation of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is implicated in various cancers, making it a key target for anti-cancer drug development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a range of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth. Indole-based compounds have been developed as inhibitors that target the ATP-binding pocket of PI3K, thereby blocking the downstream signaling cascade.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules, most notably PI3K inhibitors. This guide provides essential information for its synthesis and characterization, laying the groundwork for further research and development in medicinal chemistry. The provided experimental protocol and an understanding of its role in targeting the PI3K/AKT/mTOR pathway should facilitate its application in the discovery of novel therapeutics. Further spectroscopic characterization is recommended to create a complete data profile for this compound.

References

Technical Guide: Physicochemical and Analytical Characterization of 4-bromo-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This section provides a summary of the key quantitative data for 4-bromo-6-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry.

| Parameter | Value | Source |

| Molecular Formula | C₈H₅BrFN | PubChem[1] |

| Calculated Monoisotopic Mass | 212.95894 Da | PubChem[1] |

| Calculated Average Molecular Weight | 214.034 g/mol | Metlin |

| Experimentally Determined Molecular Weight | 214.03 g/mol | Echemi[2] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of a compound, providing confirmation of its elemental composition.[3]

Objective: To determine the accurate molecular mass of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for sample acidification, if necessary)[4]

-

Calibrant solution (e.g., sodium trifluoroacetate cluster)

-

Autosampler vials with septa

Instrumentation:

-

High-Resolution Mass Spectrometer with an ESI source and TOF analyzer.

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system (for sample introduction).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water.

-

If poor ionization is observed, a small amount of formic acid (0.1% v/v) can be added to the working solution to promote protonation.

-

Transfer the working solution to an autosampler vial.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.

-

-

LC-MS Analysis:

-

Set up the UHPLC system for direct infusion or with a short C18 column to desalt the sample.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Injection Volume: 5 µL

-

Flow Rate: 0.3 mL/min

-

Set the ESI source parameters:

-

Ionization Mode: Positive (to detect [M+H]⁺) and Negative (to detect [M-H]⁻)

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (Nitrogen) Pressure: 30 psi

-

Drying Gas (Nitrogen) Flow: 8 L/min

-

Drying Gas Temperature: 300 °C

-

-

Set the TOF analyzer to acquire data in the m/z range of 50-500.

-

-

Data Analysis:

-

Process the acquired mass spectrum.

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺) in the positive ion mode spectrum. The expected m/z for C₈H₅BrFN would be approximately 213.9667.

-

Observe the isotopic pattern characteristic of a bromine-containing compound (two major peaks with a mass difference of approximately 2 Da and roughly equal intensity).

-

Compare the experimentally measured accurate mass with the theoretically calculated mass to confirm the elemental composition.

-

Signaling Pathway Context

Halogenated indole derivatives are recognized as important intermediates in the synthesis of various biologically active molecules. Notably, they are utilized in the preparation of PI3 kinase inhibitors.[5] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases. The diagram below illustrates a simplified representation of the PI3K signaling pathway, a potential target for compounds derived from this compound.

Caption: Simplified PI3K signaling pathway.

Synthesis Overview

The synthesis of this compound can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a common and effective approach. This method is noted for its cost-effectiveness, mild reaction conditions, and high yield. The general synthetic route involves the reaction of a substituted nitro-toluene with a formamide acetal, followed by reductive cyclization to form the indole ring.[5]

A typical synthesis involves the reaction of 2-methyl-3-bromo-5-fluoro-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMFDMA). The resulting intermediate is then reduced and cyclized, often using a reducing agent like Raney nickel and hydrazine hydrate, to yield this compound.[5]

References

- 1. This compound | C8H5BrFN | CID 24728173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-6-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Halogenated indoles are recognized for their potential as inhibitors of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative representation of its potential biological target, the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes the available data for the target compound and predicted data for its close isomer, 6-bromo-4-fluoro-1H-indole, to provide a comparative reference. It is important to note the conflicting reports on the physical state of this compound at room temperature, with some sources describing it as a solid or semi-solid and one synthesis protocol reporting it as a light-colored oil.[2]

| Property | This compound (CAS: 885520-70-7) | 6-bromo-4-fluoro-1H-indole (Isomer, CAS: 885520-59-2) |

| Molecular Formula | C₈H₅BrFN | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol | 214.03 g/mol |

| Physical State | Solid or semi-solid or liquid / Light colored oil | Off-white to light brown solid[3] |

| Melting Point | No experimental data available | No experimental data available |

| Boiling Point | No experimental data available | 315.1 ± 22.0 °C (Predicted) |

| Density | No experimental data available | 1.750 ± 0.06 g/cm³ (Predicted) |

| pKa | No experimental data available | 15.47 ± 0.30 (Predicted) |

| Solubility | Poorly soluble in water; soluble in organic solvents such as acetone, ethanol, and dimethyl sulfoxide.[4] | Not specified |

| Storage | Sealed in dry, room temperature. | Inert atmosphere, 2-8°C.[3] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported as follows:

-

Solvent: CDCl₃

-

Frequency: 300 MHz

-

Chemical Shifts (δ) and Coupling Constants (J):

-

8.25 (s, 1H)

-

7.20-7.25 (m, 1H)

-

7.12 (dd, J = 2.1, 9.1 Hz, 1H)

-

7.04 (dd, J = 2.1, 9.1 Hz, 1H)

-

6.57 (apparent t, J = 2.7 Hz, 1H)

-

Experimental Protocols

Synthesis of this compound

The following protocol is based on the Leimgruber-Batcho indole synthesis.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

-

In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).

-

Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).

-

Heat the reaction mixture to 100°C and maintain this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude product as a dark red residue.

Step 2: Synthesis of this compound

-

Prepare a suspension of Raney nickel in water (15 mL).

-

In a separate flask, dissolve the crude 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (10.0 g, 31.7 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (150 mL).

-

Cool the solution to 0°C and slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).

-

Add the Raney nickel suspension to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 5 hours.

-

Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound as a light-colored oil.

Characterization: Melting Point Determination

The following is a general protocol for determining the melting point of a solid organic compound.[1][5][6][7]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Biological Context and Signaling Pathways

Halogenated indole derivatives are a class of compounds being investigated for their potential as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[2][8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The indole scaffold can serve as a template for designing PI3K inhibitors.[11][12][13][14][15]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of action for kinase inhibitors.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly PI3K inhibitors. While a complete experimental profile of its physical properties is yet to be established, the available synthetic protocols and the well-understood biological context of related indole derivatives provide a solid foundation for further research and development in this area. This guide serves as a centralized resource for scientists and researchers working with this and similar halogenated indole compounds.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo-4-fluoro-1H-indole | 885520-59-2 [sigmaaldrich.com]

- 4. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Structure-based design of an organoruthenium Phosphatidyl-Inositol-3-Kinase inhibitor reveals a switch governing lipid kinase potency and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent and selective inhibitors of PI3Kδ: Obtaining isoform selectivity from the affinity pocket and tryptophan shelf: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-bromo-6-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₈H₅BrFN.[1] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom substituted at the 4-position and a fluorine atom at the 6-position of the indole core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values provide useful estimates for research and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 885520-70-7 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Exact Mass | 212.95894 Da | [1] |

| Physical Form | Solid or semi-solid or liquid | [2] |

| Boiling Point (Predicted) | 315.1 ± 22.0 °C (for isomer 6-bromo-4-fluoro-1H-indole) | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

A ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The following data has been reported for this compound in CDCl₃ at 300 MHz:

-

δ 8.25 (s, 1H): This singlet corresponds to the proton on the nitrogen atom (N-H) of the indole ring.

-

δ 7.20-7.25 (m, 1H): This multiplet represents one of the aromatic protons.

-

δ 7.12 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets corresponds to an aromatic proton.

-

δ 7.04 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets represents another aromatic proton.

-

δ 6.57 (apparent t, J = 2.7 Hz, 1H): This apparent triplet is attributed to the proton at the 3-position of the indole ring.[4]

Synthesis of this compound

The Leimgruber-Batcho indole synthesis is a widely employed and efficient method for the preparation of substituted indoles, including this compound.[5] This two-step process offers high yields and proceeds under relatively mild conditions.

Leimgruber-Batcho Synthesis Workflow

The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the final indole product.

Caption: Leimgruber-Batcho synthesis of this compound.

Experimental Protocol: Leimgruber-Batcho Synthesis

The following protocol is a representative example of the Leimgruber-Batcho synthesis for this compound.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (Intermediate Enamine)

-

In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1 equivalent) in dioxane.

-

Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5 equivalents) and pyrrolidine (1 equivalent).

-

Heat the reaction mixture to 100°C and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting dark red residue is the crude intermediate enamine.[4]

Step 2: Synthesis of this compound

-

Prepare a suspension of the crude enamine intermediate (1 equivalent) and Raney nickel (in water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).

-

Cool the mixture to 0°C and slowly add hydrazine monohydrate (1.5 equivalents).

-

Allow the reaction to stir at room temperature for 5 hours.

-

Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a light-colored oil.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[4]

Biological Activity and Drug Development Applications

Halogenated indole derivatives are recognized as important scaffolds in medicinal chemistry, with applications in the development of various therapeutic agents.[5] Notably, they have been utilized in the preparation of PI3 kinase inhibitors.[5]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.

Potential Role of this compound as a PI3K Inhibitor

While direct experimental evidence for the PI3K inhibitory activity of this compound is not yet prominent in the literature, its structural features as a halogenated indole suggest it as a candidate for investigation. Indole compounds, in general, have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[7][8][9] The presence of electron-withdrawing halogen atoms can influence the compound's binding affinity and selectivity for the kinase's active site.

Experimental Protocol: PI3K Kinase Activity Assay

To evaluate the inhibitory potential of this compound on PI3K, a biochemical kinase assay can be performed. Several commercial kits are available for this purpose. The following is a generalized workflow for a PI3K activity/inhibitor screening assay.

Caption: Generalized workflow for a PI3K kinase inhibitor assay.

Key Steps in the Assay:

-

Reaction Setup: A reaction mixture is prepared containing the specific PI3K isoform of interest, its lipid substrate (e.g., PIP₂), and varying concentrations of the test inhibitor (this compound).

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of product formed (PIP₃) or the depletion of ATP (measured as ADP production) is quantified. This can be achieved through various detection methods, including fluorescence resonance energy transfer (FRET), luminescence, or antibody-based detection of the product.

-

Data Analysis: The inhibitory activity is determined by comparing the signal in the presence of the inhibitor to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) value is then calculated to quantify the potency of the compound.

Conclusion

This compound is a synthetically accessible halogenated indole with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its physicochemical properties through experimental validation, and explore its specific inhibitory effects on the PI3K/Akt/mTOR pathway and other potential biological targets. Such studies will be instrumental in defining its therapeutic potential and advancing its development as a lead compound in medicinal chemistry.

References

- 1. ascopubs.org [ascopubs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Isomeric Landscape of C8H5BrFN: A Technical Guide to Bromofluoroindoles

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H5BrFN represents a diverse group of structural isomers, with the bromofluoro-substituted indole scaffold being of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, and synthesis of key bromofluoroindole isomers. The indole core is a privileged structure in pharmacology, and its halogenated derivatives are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including potential antiviral, anti-inflammatory, and anticancer agents.

IUPAC Nomenclature and Synonyms of C8H5BrFN Isomers

The chemical formula C8H5BrFN can correspond to numerous isomers depending on the substitution pattern of the bromine and fluorine atoms on the indole ring. This guide will focus on three prominent and commercially available isomers: 4-bromo-6-fluoro-1H-indole, 6-bromo-4-fluoro-1H-indole, and 7-bromo-4-fluoro-1H-indole.

Table 1: IUPAC Names and Synonyms of Selected Bromofluoroindole Isomers

| IUPAC Name | Synonyms | CAS Number |

| This compound | 4-Bromo-6-fluoroindole | 885520-70-7 |

| 6-Bromo-4-fluoro-1H-indole | 6-Bromo-4-fluoro indole, 6-Bromo-4-fluoroindole | 885520-59-2 |

| 7-Bromo-4-fluoro-1H-indole | 7-BROMO-4-FLUOROINDOLE, 4-FLUORO-7-BROMOINDOLE | 292636-09-0 |

Physicochemical and Computed Properties

Understanding the physicochemical properties of these isomers is crucial for their application in synthesis and drug design. The following table summarizes key quantitative data for the selected bromofluoroindoles.

Table 2: Physicochemical and Computed Properties of Selected Bromofluoroindole Isomers

| Property | This compound | 6-Bromo-4-fluoro-1H-indole | 7-Bromo-4-fluoro-1H-indole |

| Molecular Weight | 214.03 g/mol | 214.03 g/mol | 214.037 g/mol |

| Molecular Formula | C8H5BrFN | C8H5BrFN | C8H5BrFN |

| Boiling Point (Predicted) | Not Available | 315.1±22.0 °C | 314.2±22.0 °C |

| Density (Predicted) | Not Available | 1.750±0.06 g/cm3 | 1.750±0.06 g/cm3 |

| pKa (Predicted) | Not Available | 15.47±0.30 | 14.73±0.30 |

| Appearance | Solid or semi-solid or liquid | Off-white to light brown Solid | White to light brown Solid |

| Storage Temperature | Sealed in dry, room temperature | Inert atmosphere, 2-8°C | Under inert gas (nitrogen or Argon) at 2-8°C |

| InChI Key | DMOWKZSCECYXSE-UHFFFAOYSA-N | VTODDAKQRGKCGF-UHFFFAOYSA-N | PRXUTIXCOBFMMM-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of Bromofluoroindoles

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. The Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely employed methods for preparing indole derivatives.

Leimgruber-Batcho Indole Synthesis

This method is particularly effective for the preparation of 4-7 substituted indoles due to its cost-effectiveness, mild reaction conditions, and high yields. The general workflow involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole.

Experimental Protocol for the Synthesis of this compound:

This protocol is adapted from established Leimgruber-Batcho synthesis procedures.

-

Enamine Formation: A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in DMF is heated to 120°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure. The resulting intermediate, a 2-nitro-4-bromo-6-fluoro-β-pyrrolidinostyrene derivative, is precipitated by the addition of methanol, filtered, and dried.

-

Reductive Cyclization: The crude enamine intermediate is dissolved in a mixture of methanol and tetrahydrofuran (THF). Raney nickel is added, and the mixture is cooled to 0°C. Hydrazine monohydrate is then added dropwise. The reaction is stirred for several hours at room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Experimental Protocol for the Synthesis of 6-Bromo-4-fluoro-1H-indole:

The following protocol is based on a patented synthesis method.

-

Enamine Formation: 4-bromo-2-fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide diisopropyl acetal and triethylamine in anhydrous DMF at 130°C for 2 hours.

-

Reductive Cyclization: The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of toluene and acetic acid. Iron powder and silica are added, and the mixture is heated to 100°C with vigorous stirring for 30 minutes.

-

Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, aqueous sodium thiosulfate, and brine. The organic layer is dried over sodium sulfate and concentrated. The residue is purified by flash column chromatography to afford 6-bromo-4-fluoro-1H-indole.

Synthesis of 7-Bromo-4-fluoro-1H-indole via Grignard Reaction

An alternative approach for the synthesis of certain indole isomers involves the use of organometallic reagents.

Experimental Protocol for the Synthesis of 7-Bromo-4-fluoro-1H-indole:

-

Reaction Setup: 2-bromo-5-fluoronitrobenzene is dissolved in anhydrous THF and cooled to -45°C under a nitrogen atmosphere.

-

Grignard Addition: A solution of vinylmagnesium bromide in THF is added dropwise, maintaining the temperature below -40°C. The reaction is stirred for 30 minutes at -40°C.

-

Quenching and Extraction: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ether, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography (eluent: hept

Navigating the Solubility Landscape of 4-bromo-6-fluoro-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-6-fluoro-1H-indole, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a representative synthetic pathway.

Introduction

This compound is a halogenated derivative of indole, a ubiquitous scaffold in medicinal chemistry. The introduction of bromine and fluorine atoms significantly modulates the molecule's physicochemical properties, including its solubility, which is a critical parameter influencing its biological activity, formulation, and bioavailability. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and as a potential therapeutic agent. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the methodologies to procure and present such crucial data.

Predicted and Experimental Solubility

Based on the general principles of solubility for substituted indoles, this compound, a solid at room temperature, is anticipated to exhibit greater solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents, and limited solubility in aqueous solutions. The presence of the N-H group allows for hydrogen bonding, while the aromatic ring and halogen substituents contribute to van der Waals interactions.

To facilitate comparative analysis, all experimentally determined solubility data should be meticulously recorded and presented in a structured format.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Classification | Predicted Solubility | Experimental Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Moderate | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Moderate | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Moderate | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Moderate | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Low | Data to be determined | Data to be determined |

| Hexane | Nonpolar | Low | Data to be determined | Data to be determined |

| Water | Polar Protic | Very Low | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method followed by UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the UV-Vis spectrophotometer.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The workflow for this experimental protocol is visualized below.

An In-depth Technical Guide to the Safety and Handling of 4-bromo-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-bromo-6-fluoro-1H-indole, a heterocyclic building block utilized in chemical synthesis and drug discovery. The following sections detail the hazardous properties of this compound and outline the necessary precautions for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is identified by the following properties:

| Property | Value |

| CAS Number | 885520-70-7[1][2] |

| Molecular Formula | C₈H₅BrFN[1][2] |

| Molecular Weight | 214.04 g/mol [2] |

| Appearance | Solid, semi-solid, or liquid[2] |

| IUPAC Name | This compound[1][2] |

| Synonyms | 4-Bromo-6-fluoroindole, MFCD08272203[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and associated hazard statements are summarized below.

| GHS Classification | |

| Pictogram | GHS07 (Exclamation mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H302: Harmful if swallowed[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H332: Harmful if inhaled[2] H335: May cause respiratory irritation[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[2] P280: Wear protective gloves/protective clothing/eye protection/face protection[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] |

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing PPE when handling this compound is illustrated below.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage Conditions

Store the compound in a tightly sealed container in a dry, well-ventilated place.[2] Recommended storage temperatures may vary, with some suppliers suggesting room temperature[2] and others an inert atmosphere at 2-8°C. Always refer to the supplier-specific storage instructions.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |

Accidental Release and Disposal

A logical workflow for managing spills and waste is outlined below.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed waste disposal company.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always consult the specific SDS for this compound before handling the material. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

Commercial Suppliers and Technical Profile of 4-bromo-6-fluoro-1H-indole: A Guide for Researchers

For Immediate Release: This technical guide provides a comprehensive overview of the commercial availability and technical specifications of 4-bromo-6-fluoro-1H-indole, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document compiles essential data from various suppliers, outlines synthetic methodologies, and details its application in the synthesis of targeted therapeutics, particularly as an intermediate for PI3 kinase (PI3K) inhibitors.

Commercial Availability

This compound (CAS No. 885520-70-7) is readily available from a range of commercial chemical suppliers. The compound is offered in various purities and quantities to suit diverse research and development needs. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (distributor) | ≥95% - 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | Distributes for Ambeed, Inc. and BLD Pharmatech Co., Ltd. |

| Parchem | Not specified | Inquire for details | Specialty chemical supplier.[1] |

| Echemi | 95% (Industrial Grade), 99% | Inquire for details | Platform with multiple suppliers like Hangzhou LEAP CHEM CO., LTD. and Greenbo Biochem.[2] |

| Ambeed | Not specified | Inquire for details | Direct supplier, also available through distributors like Sigma-Aldrich.[3] |

| BLD Pharmatech Co., Ltd. | 95% | Inquire for details | Direct supplier, with documentation like CoA and COO available. |

| ChemicalBook | 99% | Inquire for details | Lists multiple suppliers, including SHANGHAI FLUORORING PHARMACEUTICAL CO LTD and Career Henan Chemical Co.[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source |

| CAS Number | 885520-70-7 | [1] |

| Molecular Formula | C₈H₅BrFN | |

| Molecular Weight | 214.03 g/mol | [5][6] |

| Appearance | Solid, Off-white to light brown solid, or semi-solid/liquid | [7] |

| Purity | 95% - 99% | [2] |

| Storage Temperature | Room temperature, sealed in dry, inert atmosphere (2-8°C) | |

| Boiling Point (Predicted) | 315.1±22.0 °C | [7] |

| Density (Predicted) | 1.750±0.06 g/cm³ | [7] |

| pKa (Predicted) | 15.47±0.30 | [7] |

Synthesis and Key Reactions

The synthesis of this compound is most effectively achieved through the Leimgruber-Batcho indole synthesis.[5] This method is favored for its cost-effectiveness, mild reaction conditions, and high yields, particularly for substituted indoles.[5]

Leimgruber-Batcho Synthesis Workflow

The general workflow for the synthesis of this compound via the Leimgruber-Batcho method is depicted below.

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Synthetic Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

-

Step 1: Condensation. A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in DMF is heated.[5][8] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure. The resulting intermediate, 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene, is precipitated with methanol, filtered, and dried.[5]

-

Step 2: Reductive Cyclization. The intermediate is then subjected to reduction, condensation, and cyclization.[5] This is typically achieved using a reducing agent like Raney nickel and hydrazine hydrate.[5][8] The reaction is carried out at a controlled temperature. After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The crude product is purified by column chromatography to yield this compound.[5]

Application in Drug Discovery: Suzuki Coupling and PI3K Inhibitors

Halogenated indoles such as this compound are valuable intermediates in the synthesis of pharmaceutical compounds, notably in the preparation of PI3 kinase (PI3K) inhibitors.[5] The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Generalized Suzuki-Miyaura Coupling Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of a 6-halo-indole derivative, which can be adapted for this compound.

Materials:

-

This compound (or its N-protected derivative) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[9]

Procedure:

-

To a dry reaction vessel, add the this compound, arylboronic acid, base, and palladium catalyst.

-

Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the degassed solvent via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography.[9]

The PI3K Signaling Pathway: A Target for Cancer Therapy

The PI3K signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for the development of novel anticancer therapies. PI3K inhibitors function by blocking the activity of the PI3K enzyme, thereby inhibiting downstream signaling and suppressing tumor growth.

Caption: The PI3K signaling pathway and the inhibitory action of a PI3K inhibitor.

This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. For detailed pricing, availability, and safety information, it is recommended to consult the respective suppliers directly.

References

- 1. parchem.com [parchem.com]

- 2. echemi.com [echemi.com]

- 3. 885520-70-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 6-BROMO-4-FLUORO INDOLE | 885520-59-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C8H5BrFN | CID 24728173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-BROMO-4-FLUORO INDOLE CAS#: 885520-59-2 [amp.chemicalbook.com]

- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Storage and Handling of 4-bromo-6-fluoro-1H-indole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the appropriate storage, handling, and safety considerations for 4-bromo-6-fluoro-1H-indole (CAS No. 885520-70-7). The information is compiled from supplier safety data sheets and chemical property databases to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted indole, a class of heterocyclic aromatic compounds widely used as building blocks in medicinal chemistry.[1][2] Its specific physical and chemical properties dictate its storage and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 885520-70-7 | [3][4] |

| Molecular Formula | C₈H₅BrFN | [3][4][5] |

| Molecular Weight | 214.03 g/mol | [4][5] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Purity (Typical) | 95% - 98% | [3][5] |

| IUPAC Name | This compound | [3][4] |

Recommended Storage Conditions

There is some variation in storage recommendations from different suppliers, likely reflecting differences in purity, formulation, or intended use. The optimal condition depends on the required shelf life and experimental sensitivity.

| Condition | Recommendation | Source(s) |

| Primary Temperature | Sealed in a dry environment at room temperature. | [3][6] |

| Alternative Temp. | 2-8°C under an inert atmosphere. | |

| Atmosphere | Store in a tightly closed container.[7] | |

| General Advice | Keep container tightly closed in a dry and well-ventilated place.[7] |

Safety and Handling

This compound is considered a hazardous chemical. Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification:

-

Signal Word: Warning[3]

-

Hazard Statements:

Precautionary Measures (Personal Protective Equipment - PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles.[7]

-

Skin Protection: Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling.[7]

-

Respiratory Protection: Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Experimental Protocols

While specific stability studies for this compound are not publicly available, the following protocols outline general methodologies for handling and analyzing substituted indoles in a research context.

Protocol 1: General Handling and Solution Preparation

-

Environment: Handle the compound in a well-ventilated chemical fume hood.[7]

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, especially if stored refrigerated.

-

Weighing: Weigh the required amount of the solid compound rapidly and transfer it to a suitable container for dissolution.

-

Dissolution: Based on synthesis purification procedures, solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM) are suitable for dissolving the compound.[8] For analytical purposes, Methanol is commonly used for indole derivatives.[9]

-

Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed vials, protected from light, and refrigerated to minimize solvent evaporation and degradation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity and stability of this compound over time. This protocol is adapted from established methods for substituted indole derivatives.[9]

-

System: A standard HPLC system with a UV detector.

-

Stationary Phase: C18 column (or other suitable stationary phase as determined by screening).[9]

-

Mobile Phase: A gradient of methanol and water, with pH adjusted using an acid like acetic acid to achieve ion suppression for better peak shape and retention.[9]

-

Sample Preparation: Prepare a stock solution of the indole in methanol at a concentration of ~1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis.

-

Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Logical Workflow for Chemical Handling

The following diagram illustrates the standard workflow for the safe handling of a chemical reagent like this compound from receipt to disposal.

Caption: Chemical Handling and Storage Workflow.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C8H5BrFN | CID 24728173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 434960-42-6 CAS MSDS (5-bromo-6-fluoro-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 6-BROMO-4-FLUORO INDOLE | 885520-59-2 [chemicalbook.com]

- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Allure of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Chemical Scaffold

Introduction

Halogenated indoles, a diverse class of heterocyclic organic compounds, have captivated scientists for centuries. Their story begins not in a modern laboratory, but in the ancient world with the vibrant purple hues of royalty and continues to unfold at the cutting edge of drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these remarkable molecules. From the ancient dye Tyrian purple to the complex alkaloids isolated from marine organisms, halogenated indoles have consistently demonstrated potent and varied biological activities. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed exploration of their natural origins, synthetic pathways, and therapeutic potential. We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key methodologies, and utilize visualizations to illustrate complex relationships and workflows.

A Royal Legacy: The Ancient History of Halogenated Indoles

The first chapter in the history of halogenated indoles is written in purple. The famed Tyrian purple, a dye so rare and valuable it became synonymous with imperial power in the Roman Empire, was the first known and utilized halogenated indole.[1][2] Produced by the Phoenicians in the ancient city of Tyre as early as the 14th century BCE, this vibrant and remarkably stable dye was extracted from the hypobranchial glands of several species of predatory sea snails, primarily of the Murex genus.[3][4] The laborious extraction process, requiring tens of thousands of snails to produce a single gram of dye, contributed to its immense value.[5][6]

It was not until the early 20th century that the chemical structure of Tyrian purple's main chromophore was identified by Paul Friedländer as 6,6'-dibromoindigo, a dimer of two 6-bromoindole units.[6] This discovery marked the formal entry of halogenated indoles into the world of chemistry, revealing that nature had been harnessing the unique properties of halogenation long before modern science. The color of the dye is a result of this dibromination, which shifts the absorption spectrum of the parent indigo molecule.[7] The precursors in the snail's mucus are not colored themselves but are converted to the final pigment upon exposure to air and light.[8]

Nature's Halogenated Arsenal: Discovery from Marine Sources

The realization that marine organisms were a source of halogenated indoles spurred a new era of discovery. The vast and competitive marine environment has driven the evolution of unique secondary metabolic pathways, leading to a plethora of structurally diverse and biologically active compounds.[9] Marine invertebrates, in particular sponges and tunicates, have proven to be a rich reservoir of novel halogenated indole alkaloids. These compounds are often involved in the organism's defense mechanisms.

Some of the most significant classes of marine-derived halogenated indoles include:

-

Aplysinopsins: First isolated from sponges of the genus Aplysinopsis (formerly Thorecta), these tryptophan-derived alkaloids feature various bromination patterns on the indole ring.[1][9] They have since been found in a variety of marine organisms and exhibit a range of biological activities, including cytotoxicity against cancer cell lines.

-

Meridianins: Isolated from the Antarctic tunicate Aplidium meridianum, meridianins are characterized by a brominated and/or hydroxylated indole nucleus at various positions, linked at the C-3 position to a 2-aminopyrimidine ring.[9] They have garnered significant interest for their potent inhibition of a range of protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).

-

Variolins: Closely related to the meridianins, variolins also possess a substituted indole core and exhibit significant biological activities, including potent kinase inhibition and cytotoxicity.[1]

-

Bromoindoles from Dicathais orbita: The Australian marine mollusc Dicathais orbita is a source of a number of simple brominated indoles that have demonstrated anti-inflammatory and anti-cancer properties.[10]

The discovery of these and numerous other halogenated indole alkaloids has provided a treasure trove of novel chemical scaffolds for drug discovery, prompting further research into their biosynthesis, ecological roles, and therapeutic potential.

From Benchtop to Clinic: The Synthesis and Development of Halogenated Indoles

The journey from natural product discovery to therapeutic application necessitates the development of efficient and scalable synthetic routes. The chemical synthesis of halogenated indoles has evolved significantly from the early efforts to replicate the structure of Tyrian purple. Modern synthetic methodologies now provide access to a vast array of specifically halogenated indole derivatives, allowing for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

Early synthetic work in the mid-20th century focused on the direct halogenation of the indole ring using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[11] These methods paved the way for the preparation of simple halogenated indoles, such as 6-bromoindole, which has become a crucial building block in the synthesis of more complex molecules.[11]

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the synthesis of functionalized indoles. These methods allow for the precise and efficient introduction of various substituents onto the indole core, using halogenated indoles as key intermediates. This has been instrumental in the synthesis of many natural products and their analogs for biological evaluation.

The unique chemical properties conferred by the halogen atom(s) often enhance the biological activity of the indole scaffold. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made halogenated indoles a "privileged scaffold" in drug discovery, with numerous compounds entering clinical development for a range of indications, including cancer, viral infections, and inflammatory diseases.[12][13]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative halogenated indoles.

Table 1: Kinase Inhibitory Activity of Meridianin Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Meridianin B | CDK1/cyclin B | Low µM range | [2] |

| Meridianin B | GSK-3 | Low µM range | [2] |

| Meridianin C | Pim-1 kinase | 1.0 | |

| Meridianin E | CDK1/cyclin B | 0.18 | [2] |

| Meridianin E | CDK5/p25 | 0.15 | [2] |

| Meridianin E | PKA | 0.09 | [2] |

| Meridianin G | M. tuberculosis H37Rv | 304.8 (MIC) | |

| 7-Bromo-meridianin analog | DYRK1A | 0.034 - 0.068 | [11] |

| 7-Bromo-meridianin analog | CLK1 | 0.032 - 0.065 | [11] |

Table 2: Cytotoxicity of Aplysinopsin and its Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Aplysinopsin | PC3 (Prostate Cancer) | 0.107 | [14] |

| Aplysinopsin analog 4b | PC3 (Prostate Cancer) | 0.037 | [14] |

| Aplysinopsin analog 5a | PC3 (Prostate Cancer) | 0.056 | [14] |

| Aplysinopsin analog 12g | MCF-7 (Breast Cancer) | 59.22 | [3] |

| Aplysinopsin analog 12g | HeLa (Cervical Cancer) | 55.32 | [3] |

Table 3: Anti-inflammatory and Antimicrobial Activity of Halogenated Indoles

| Compound/Extract | Activity | IC50 / MIC (µg/mL) | Reference |

| D. orbita Hypobranchial Gland Extract | NO Inhibition (RAW264.7) | 30.8 | [14] |

| D. orbita Hypobranchial Gland Extract | TNFα Inhibition (RAW264.7) | 43.03 | [14] |

| 6-Bromoindole | NO Inhibition (RAW264.7) | >50 | [10] |

| 5-Bromoisatin | NO Inhibition (RAW264.7) | <50 | [10] |

| 6-Bromoisatin | NO Inhibition (RAW264.7) | <50 | [10] |

| 4-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | [15] |

| 6-Bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | [15] |

Table 4: Antiviral Activity of Halogenated Indoles and Related Compounds

| Compound | Virus | EC50 / IC50 (µM) | Reference |

| Indole Acrylamide Analog | HCV | 1.9 | [16] |

| N-Benzoyl Indole Analog | HCV | 1.16 | [16] |

| N-Acetyl Indole Analog | HCV | 0.98 | [16] |

| Umifenovir (Arbidol) | SARS-CoV-2 | 4.11 | [17] |

| Obatoclax | SARS-CoV-2 | 23.2 (EC50) | [17] |

| Caulerpin (Indole alkaloid) | HSV | 1.29 (µg/mL) | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, isolation, and biological evaluation of halogenated indoles.

Synthesis of 6-Bromoindole

This protocol describes a common method for the synthesis of 6-bromoindole via electrophilic bromination of indole.

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve indole in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide in anhydrous dichloromethane.

-

Add the NBS solution dropwise to the cooled indole solution over a period of 30-60 minutes with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 6-bromoindole as a solid.[11]

Isolation of Brominated Indoles from a Marine Sponge (General Protocol)

This protocol outlines a general procedure for the bioassay-guided fractionation and isolation of halogenated indoles from a marine sponge, such as Geodia barretti.[11]

Materials:

-

Frozen or freeze-dried marine sponge material

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Deionized water

-

Silica gel for column chromatography

-

C18 reversed-phase silica gel for flash chromatography and HPLC

-

Solvents for chromatography (HPLC grade)

Procedure:

-

Extraction: Macerate the frozen or freeze-dried sponge material and extract exhaustively with a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature. Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.

-

Solvent Partitioning (Kupchan Partitioning): Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). Sequentially partition the aqueous methanol extract against solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This will separate the compounds based on their polarity.

-

Bioassay-Guided Fractionation: Test the resulting fractions for the desired biological activity (e.g., anti-inflammatory, cytotoxic). Select the most active fraction for further purification.

-

Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

-

Further purify the active sub-fractions using reversed-phase flash chromatography (C18), eluting with a gradient of water and methanol or acetonitrile.

-

The final purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a semi-preparative or preparative C18 column to yield the pure halogenated indole alkaloids.

-

-

Structure Elucidation: Characterize the pure compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS), to determine their chemical structures.

In Vitro Kinase Inhibition Assay (CDK5/p25)

This protocol describes a method to determine the inhibitory activity of a halogenated indole against the CDK5/p25 kinase complex.

Materials:

-

Recombinant active CDK5/p25 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Substrate (e.g., Histone H1)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP (for radioactive assay) or a commercial non-radioactive kit (e.g., ADP-Glo™)

-

Test compound (halogenated indole) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or other capture method (for radioactive assay)

-

Scintillation counter or luminescence plate reader

Procedure (Radioactive Method):

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate (Histone H1), and the diluted test compound or DMSO (for control).

-

Add the CDK5/p25 enzyme to each well to initiate the reaction, except for the negative control wells.

-

Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[19][20]

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of halogenated indoles by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (halogenated indole) dissolved in DMSO

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control group with no LPS stimulation.

-

After incubation, collect the cell culture supernatant from each well.

-

To determine the nitrite concentration (a stable product of NO), mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite.

-

Determine the percentage of inhibition of NO production for each concentration of the test compound and calculate the IC50 value.

-

A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to cell death.[21]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: A simplified timeline highlighting key milestones in the discovery and development of halogenated indoles.

References

- 1. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, Characterization, and Synthesis of the Barrettides: Disulfide-Containing Peptides from the Marine Sponge Geodia barretti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "The design, synthesis, and biological evaluation of aplysinopsin analo" by Kevin Lewellyn [egrove.olemiss.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and anti-inflammatory activities of barettin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 | MDPI [mdpi.com]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Geodia barretti - Wikipedia [en.wikipedia.org]